molecular formula C12H14N2O2 B3019423 N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide CAS No. 1333906-60-7

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B3019423
CAS No.: 1333906-60-7
M. Wt: 218.256
InChI Key: KBSCSHHEJOLOAU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a 4-ethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2-(4-ethylphenoxy)acetic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The 4-ethylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylbenzyl)acetamide: Similar in structure but with a methyl group instead of a cyanomethyl group.

    N-(4-Ethylphenyl)acetamide: Similar but lacks the cyanomethyl group.

    2-(4-Ethylphenoxy)acetamide: Similar but without the cyanomethyl group attached to the nitrogen atom.

Uniqueness

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the cyanomethyl and 4-ethylphenoxy groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-10-3-5-11(6-4-10)16-9-12(15)14-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCSHHEJOLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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